molecular formula C15H10F3N5O B2534063 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide CAS No. 1448133-00-3

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2534063
M. Wt: 333.274
InChI Key: WXSFVBAXSJHHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potent anti-tumor activity and is currently being investigated for its potential use in the treatment of various types of cancer.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.

Starting Materials
4-chloro-3-nitrobenzoic acid, 2-amino-5-trifluoromethylbenzoic acid, 1H-imidazole, 4-amino-6-chloropyrimidine, N,N'-dicyclohexylcarbodiimide (DCC), N,N-diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Methanol, Ethyl acetate, Diethyl ether, Sodium bicarbonate (NaHCO3), Hydrochloric acid (HCl)

Reaction
Step 1: Synthesis of 4-chloro-3-nitrobenzoic acid, Step 2: Reduction of 4-chloro-3-nitrobenzoic acid to 4-chloro-3-aminobenzoic acid using a reducing agent such as iron and hydrochloric acid, Step 3: Synthesis of 2-amino-5-trifluoromethylbenzoic acid, Step 4: Synthesis of 4-amino-6-chloropyrimidine by reacting 4-chloro-3-aminobenzoic acid with 1H-imidazole and 4-amino-6-chloropyrimidine in DMF, Step 5: Synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide by coupling 2-amino-5-trifluoromethylbenzoic acid with 4-amino-6-chloropyrimidine using DCC and DIPEA in DMF, Step 6: Purification of the final product using a solvent such as methanol, ethyl acetate, or diethyl ether and recrystallization from a suitable solvent, Step 7: Neutralization of the final product using NaHCO3 and HCl to obtain the target compound

Mechanism Of Action

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B-cell malignancies. By inhibiting BTK, N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide disrupts the signaling pathways that promote tumor growth and survival, leading to cell death and tumor regression.

Biochemical And Physiological Effects

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide has been shown to have potent anti-tumor activity in preclinical studies, with significant reductions in tumor growth observed in animal models of lymphoma and leukemia. In addition, N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide has been shown to have a favorable safety profile, with no significant toxicities observed in animal studies or early-phase clinical trials.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects and improves its safety profile. In addition, N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development. However, one limitation of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is its relatively short half-life, which may limit its efficacy in some settings.

Future Directions

There are several future directions for the development of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide and related compounds. One area of focus is the optimization of the compound's pharmacokinetic properties, with the goal of improving its half-life and bioavailability. In addition, there is ongoing research to identify potential biomarkers that can be used to predict response to treatment with BTK inhibitors like N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide. Finally, there is interest in exploring the use of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide in combination with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity and improve patient outcomes.

Scientific Research Applications

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to have potent anti-tumor activity in preclinical studies, and is currently being investigated in clinical trials for the treatment of lymphoma, leukemia, and other hematologic malignancies.

properties

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-15(17,18)11-3-1-2-10(6-11)14(24)22-12-7-13(21-8-20-12)23-5-4-19-9-23/h1-9H,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSFVBAXSJHHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.